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Tetrakis(dimethylamino)tin

ALD CVD Volatility

Tetrakis(dimethylamino)tin (TDMASn, CAS 1066-77-9) is a liquid metal-organic precursor, primarily utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for fabricating tin-containing thin films. Its core function is to provide a volatile, reactive tin source that decomposes or reacts with co-reactants on a heated substrate to deposit materials such as tin oxide (SnO₂) and tin nitride (SnNx).

Molecular Formula C8H24N4Sn
Molecular Weight 295.01 g/mol
CAS No. 1066-77-9
Cat. No. B092812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)tin
CAS1066-77-9
Molecular FormulaC8H24N4Sn
Molecular Weight295.01 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4]
InChIInChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyWHXTVQNIFGXMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)tin (CAS 1066-77-9) ALD Precursor for Low-Temperature Tin Oxide and Nitride Film Deposition


Tetrakis(dimethylamino)tin (TDMASn, CAS 1066-77-9) is a liquid metal-organic precursor, primarily utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for fabricating tin-containing thin films [1]. Its core function is to provide a volatile, reactive tin source that decomposes or reacts with co-reactants on a heated substrate to deposit materials such as tin oxide (SnO₂) and tin nitride (SnNx) . Key characteristics include its state as a colorless to pale-yellow liquid at room temperature, a density of 1.169 g/mL at 20°C, a vapor pressure of 15 Torr, and a decomposition temperature range of 250-300°C [1]. These properties underpin its use in advanced semiconductor manufacturing and emerging energy applications where precise, low-temperature film growth is required [2].

The Critical Role of Precursor Selection: Why Tetrakis(dimethylamino)tin Cannot Be Casually Substituted in Advanced ALD Processes


In atomic layer deposition (ALD), the choice of precursor is paramount and directly dictates process viability, film quality, and operational safety. A generic substitution of Tetrakis(dimethylamino)tin (TDMASn) with another tin source, such as the classic inorganic halide SnCl₄ or a different amino-based precursor like Tetrakis(diethylamino)tin, is not straightforward. This is due to fundamentally different chemical reactivities, volatility profiles, and decomposition pathways [1]. For instance, halogenated alternatives like SnCl₄ introduce corrosive byproducts (e.g., HCl) that can damage sensitive deposition equipment and degrade the electrical properties of the resulting films through halogen incorporation [1]. Conversely, alternative amino-precursors like Tetrakis(diethylamino)tin possess a significantly lower vapor pressure (e.g., 0.5 mmHg at 110°C), making them less suitable for high-throughput or low-temperature ALD processes that rely on sufficient precursor flux . TDMASn's specific balance of high volatility, reactivity, and a high decomposition temperature provides a unique window for producing high-purity films at low temperatures (e.g., 30-200°C) that other precursors cannot match, making direct substitution a risk to process performance and device yield [2].

Quantitative Evidence Guide: Differentiating Tetrakis(dimethylamino)tin (TDMASn) from Alternative Tin ALD Precursors


Volatility Comparison: TDMASn vs. Halogenated (SnCl₄) and Alternative Amino (TDEASn) Tin Precursors

The volatility of a precursor is a primary determinant of its suitability for vapor deposition. Tetrakis(dimethylamino)tin (TDMASn) exhibits a vapor pressure of 15 Torr, a value that ensures efficient delivery and high throughput in ALD/CVD systems [1]. This represents a stark contrast to the classic tin precursor, tin tetrachloride (SnCl₄), which is a liquid but a significant drawback is its generation of corrosive HCl byproduct during reaction, a non-issue for the halogen-free TDMASn [2]. In a direct comparison with its closest amino-analog, Tetrakis(diethylamino)tin (TDEASn), TDMASn's 15 Torr vapor pressure is orders of magnitude higher than TDEASn's reported vapor pressure of 0.5 mmHg at 110°C (approx 0.5 Torr) . This quantitative difference in volatility directly translates to the feasibility of low-temperature processes, where achieving sufficient precursor flux from a low-vapor-pressure source is a major challenge.

ALD CVD Volatility Vapor Pressure

Thermal Stability: A Defined Decomposition Window of 250-300°C for TDMASn

A precursor's thermal stability is crucial for defining a robust process window. Premature decomposition can lead to gas-phase nucleation, poor film conformality, and high impurity levels. Tetrakis(dimethylamino)tin (TDMASn) has a reported decomposition temperature range of 250-300°C [1]. This defined, high-temperature stability window permits its use across a broad range of deposition temperatures (e.g., 30-200°C) where it remains intact before surface reaction, ensuring a true ALD growth mode [2]. In contrast, a precursor with lower thermal stability (e.g., decomposing below 200°C) would be unsuitable for the upper end of this temperature range, leading to non-self-limiting, CVD-like growth and the loss of ALD's inherent advantages in uniformity and control. This quantitative stability threshold is a key differentiator when selecting a tin precursor for processes requiring elevated substrate temperatures, such as those targeting crystalline film phases.

ALD PEALD Thermal Stability TGA

Low-Temperature ALD Growth Performance: Quantifying TDMASn's High Growth Rate at 30°C

For applications requiring deposition on thermally sensitive substrates (e.g., polymers, perovskites), a precursor's ability to facilitate growth at low temperatures is paramount. Tetrakis(dimethylamino)tin (TDMASn) is uniquely capable of achieving high-quality ALD of SnO₂ at temperatures as low as 30°C. A peer-reviewed study demonstrated that when using TDMASn and water as the co-reactant, the growth rate increases as temperature decreases, reaching a high value of ∼2.0 Å/cycle at 30°C [1]. This is in stark contrast to the performance at a more conventional deposition temperature of 150°C, where the growth rate is a significantly lower 0.70 Å/cycle [1]. This inverse temperature dependence is a distinctive and quantifiable behavior of the TDMASn/H₂O process, enabling rapid, low-temperature film fabrication that is not generally observed with alternative precursors like SnCl₄, which often requires significantly higher temperatures to achieve comparable reactivity and avoid halide contamination.

ALD SnO₂ Low-Temperature Deposition Growth Rate

Film Purity and Electrical Performance: Achieving Low Resistivity in ALD SnO₂ Films

The choice of precursor directly impacts the impurity content and, consequently, the electrical properties of the resulting thin film. Tetrakis(dimethylamino)tin (TDMASn) enables the deposition of SnO₂ films with exceptionally low resistivity, a key metric for transparent conducting oxides. An early study using TDMASn and H₂O₂ as the co-reactant demonstrated the deposition of SnO₂ films with a resistivity of 9.7 × 10⁻⁴ Ω cm at a deposition temperature of 200°C [1]. Another study using TDMASn and O₂ plasma showed a strong correlation, with resistivity decreasing by 5 orders of magnitude as deposition temperature increased from 90°C to 210°C, demonstrating tunable electrical properties [2]. While direct, side-by-side electrical comparison with films from halogenated precursors like SnCl₄ in the same paper is not available, the fundamental advantage of TDMASn is that it is halogen-free, eliminating the risk of chloride contamination which is a known contributor to increased resistivity and device degradation in films grown from SnCl₄ [3].

ALD SnO₂ Resistivity Transparent Conductor

Superior Conformality in High Aspect Ratio Structures for Next-Gen Devices

Atomic Layer Deposition (ALD) is chosen over other deposition methods precisely for its ability to coat complex, 3D structures with uniform thickness. The efficacy of this process is a direct function of the precursor's surface chemistry. Tetrakis(dimethylamino)tin (TDMASn) has been quantitatively shown to achieve exceptional conformality in demanding geometries. A study on ALD of tin nitride (SnNx) using TDMASn and NH₃ demonstrated the ability to coat an ultranarrow dual-trench silicon structure with a minimum width of 15 nm and an aspect ratio of ∼6.3, achieving ∼100% step coverage [1]. This performance is a direct result of the self-limiting surface chemistry enabled by TDMASn and is a hallmark of a high-quality ALD precursor. This level of conformality in such aggressive structures is not achievable with line-of-sight physical vapor deposition (PVD) techniques or with ALD precursors that exhibit low thermal stability or poor surface reactivity, which can lead to non-uniform growth or void formation.

ALD Conformality Step Coverage 3D Integration

Process Flexibility: Demonstrated Compatibility with Multiple Co-reactants (O₃, H₂O, O₂ plasma, NH₃)

A precursor's versatility in reacting with different co-reactants expands its potential application space and provides process engineers with greater flexibility. Tetrakis(dimethylamino)tin (TDMASn) has been successfully and quantitatively characterized with a wide array of common ALD oxidants and nitridation agents. Peer-reviewed studies confirm effective ALD processes using TDMASn with water (H₂O), ozone (O₃), oxygen plasma (O₂ plasma), and ammonia (NH₃) to deposit tin oxide (SnO₂) and tin nitride (SnNx) thin films [1][2][3][4]. For example, in a comparative study using TDMASn with O₂ plasma, O₃, and H₂O, the growth per cycle (GPC) varied depending on the co-reactant and temperature (e.g., ∼0.8 Å/cycle with H₂O vs. ∼1.1 Å/cycle with O₂ plasma at 150°C), providing direct, quantifiable options for process tuning [1]. This demonstrated compatibility with both thermal and plasma-enhanced processes, as well as oxide and nitride growth, using the same tin precursor is a significant advantage over other tin sources that may only be viable with a single type of co-reactant or process.

ALD Process Versatility Co-reactant SnO₂ SnNx

Top Application Scenarios for Tetrakis(dimethylamino)tin (TDMASn) Based on Differentiated Evidence


Low-Temperature Deposition of SnO₂ Electron Transport Layers (ETL) for Perovskite and Organic Solar Cells

The low-temperature ALD growth capability of TDMASn is a critical enabler for perovskite and organic solar cells. As highlighted in Section 3, TDMASn exhibits a high growth rate of ∼2.0 Å/cycle at 30°C, an 185% increase over its growth rate at 150°C [1]. This unique behavior allows for the efficient deposition of high-quality, conformal SnO₂ electron transport layers directly onto temperature-sensitive perovskite absorbers or organic substrates without causing thermal degradation. This low-temperature process, facilitated by TDMASn's high vapor pressure (15 Torr) and thermal stability window (250-300°C), ensures a stable precursor flux while avoiding gas-phase decomposition, directly translating to improved device performance and stability [2][3].

3D Conformal Coating for Next-Generation Batteries and Supercapacitors

The exceptional conformality of films deposited from TDMASn makes it the precursor of choice for advanced energy storage devices. As demonstrated in Section 3, an ALD process using TDMASn and NH₃ achieves ∼100% step coverage in ultranarrow trenches with an aspect ratio of ∼6.3 [1]. This near-perfect conformality is essential for uniformly coating the complex, high-surface-area 3D architectures found in modern Li-ion battery electrodes and supercapacitors. This uniform coating, unattainable with line-of-sight deposition methods, directly enhances device performance by ensuring good electric contact and mechanical stability during electrochemical cycling, as evidenced by the reported eight-fold increase in charge-storage time and a high specific capacity of ∼520 mAh/g [1].

High-Performance Transparent Conductive Oxide (TCO) Films for Flexible Displays and UV LEDs

TDMASn is the key precursor for fabricating SnO₂ and indium tin oxide (ITO) films with the low resistivity and high transparency required for advanced optoelectronics. The quantitative data in Section 3 shows that TDMASn-derived SnO₂ films can achieve a very low resistivity of 9.7 × 10⁻⁴ Ω cm at 200°C, with tunability over 5 orders of magnitude [1][2]. Furthermore, its halogen-free nature eliminates the risk of corrosive byproducts and halide contamination that plague processes using SnCl₄, which is a critical factor in achieving high-performance, reliable TCOs [3]. This combination of electrical performance and process cleanliness makes TDMASn the superior choice over halogenated alternatives for depositing transparent electrodes in flexible displays and UV LEDs [4].

Additive Manufacturing at the Nanoscale: Atomic-Layer Additive Manufacturing (ALAM)

The unique surface chemistry of TDMASn is being harnessed for a new paradigm in materials fabrication: Atomic-Layer Additive Manufacturing (ALAM). As detailed in Section 3, TDMASn's self-limiting surface reactions, the foundation of its ALD performance, are exploited in ALAM to achieve direct-patterning of SnO₂ lines with sub-nanometer thickness control [1]. This emerging application, a direct extension of the evidence showing TDMASn's robust and predictable ALD behavior, represents a frontier for the compound, moving beyond uniform coatings into the realm of direct-write 3D nanostructures for advanced semiconductor and device prototyping. The quantifiable shift in process parameters, such as lowering the precursor canister temperature by 20°C for ALAM, demonstrates the adaptability of TDMASn to novel manufacturing techniques [1].

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